molecular formula C5H11NO B1633789 2,2-dimethyloxazolidine

2,2-dimethyloxazolidine

Cat. No.: B1633789
M. Wt: 101.15 g/mol
InChI Key: VSHIRTNKIXRXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyloxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant role in various chemical and biological applications. The presence of the 2,2-dimethyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-dimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds via a cyclization mechanism, forming the oxazolidine ring. Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids .

Industrial Production Methods

In industrial settings, the production of oxazolidine, 2,2-dimethyl- often employs continuous flow processes to ensure high yields and purity. These methods utilize catalysts such as palladium or other transition metals to facilitate the cyclization reactions. The use of flow reactors allows for better control over reaction conditions, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyloxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidine can yield oxazoles, while reduction can produce amines .

Scientific Research Applications

2,2-dimethyloxazolidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: Oxazolidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some oxazolidine-based compounds are used in the development of pharmaceuticals, particularly antibiotics.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxazolidine, 2,2-dimethyl- involves its interaction with various molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of some oxazolidinone antibiotics, which target the peptidyl transferase center of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxazolidine, 2,2-dimethyl- include:

Uniqueness

2,2-dimethyloxazolidine is unique due to its enhanced stability and reactivity, which make it a valuable intermediate in various synthetic processes. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields further highlight its importance .

Properties

IUPAC Name

2,2-dimethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIRTNKIXRXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347019
Record name 2,2-Dimethyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-62-2
Record name 2,2-Dimethyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-oxazolidine
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